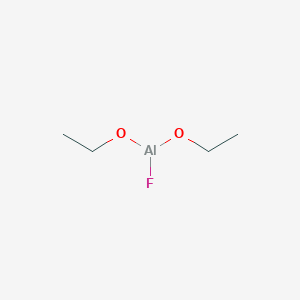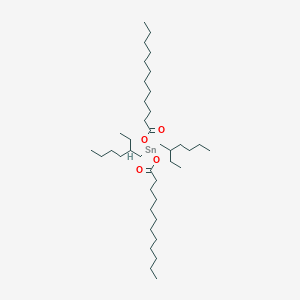![molecular formula C22H17N3O B14319249 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 106727-33-7](/img/structure/B14319249.png)
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused imidazoquinazoline ring system, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazoquinazoline core . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents.
科学的研究の応用
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting key signaling pathways involved in cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
類似化合物との比較
Similar Compounds
2,3-Diphenyl-2,10-dihydroimidazo[1,2-c]quinazoline: This compound shares a similar core structure but differs in the position of the nitrogen atoms within the ring system.
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]pyridazine: Another related compound with a pyridazine ring fused to the imidazoquinazoline core.
Uniqueness
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various research and therapeutic applications .
特性
CAS番号 |
106727-33-7 |
|---|---|
分子式 |
C22H17N3O |
分子量 |
339.4 g/mol |
IUPAC名 |
2,3-diphenyl-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H17N3O/c26-21-17-13-7-8-14-18(17)23-22-24-19(15-9-3-1-4-10-15)20(25(21)22)16-11-5-2-6-12-16/h1-14,19-20H,(H,23,24) |
InChIキー |
ALQIQFXODNVCPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(N3C(=O)C4=CC=CC=C4N=C3N2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

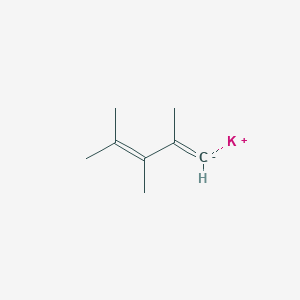
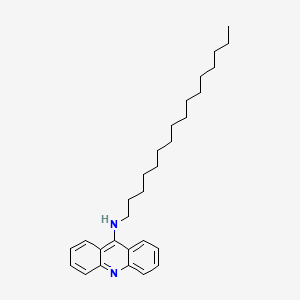
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
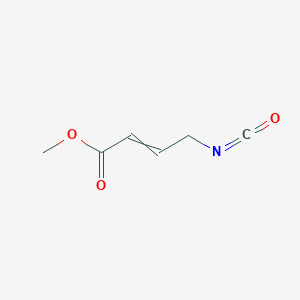
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

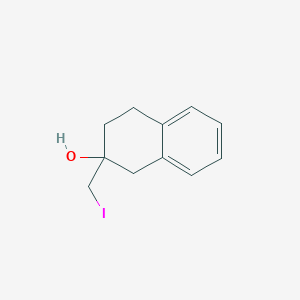
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
